molecular formula C16H16N2O3 B2543948 Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate CAS No. 1797658-83-3

Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate

Cat. No.: B2543948
CAS No.: 1797658-83-3
M. Wt: 284.315
InChI Key: HOWNAMSEXKSQKZ-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate is a synthetic benzoate ester derivative featuring a pyridine-substituted ethyl carbamoyl group at the meta position of the benzene ring. This compound belongs to a class of molecules designed for pharmaceutical and biochemical applications, particularly targeting enzyme inhibition or receptor modulation due to its structural mimicry of natural substrates. The pyridine moiety enhances solubility and facilitates interactions with biological targets through hydrogen bonding and π-π stacking, while the carbamoyl linker provides conformational flexibility.

Properties

IUPAC Name

methyl 3-(2-pyridin-4-ylethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)14-4-2-3-13(11-14)15(19)18-10-7-12-5-8-17-9-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNAMSEXKSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate typically involves the reaction of 3-aminobenzoic acid with 2-(pyridin-4-yl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate with structurally analogous compounds documented in the literature. Key differences lie in substituents, heterocyclic groups, and biological activities:

Compound Name Core Structure Key Substituents Reported Activity/Findings
This compound (Target) Benzoate ester + pyridine Pyridin-4-yl ethyl carbamoyl Limited experimental data; hypothesized kinase inhibition based on scaffold similarity .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + pyridazine Pyridazin-3-yl phenethylamino Moderate kinase inhibition; lower solubility vs. pyridine analogs due to pyridazine ring .
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + methylpyridazine 6-Methylpyridazin-3-yl phenethylamino Enhanced binding affinity compared to I-6230; methyl group improves hydrophobic interactions .
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate ester + isoxazole Methylisoxazol-5-yl phenethylamino Improved metabolic stability; isoxazole enhances resistance to oxidative degradation .
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate ester + thioether 3-Methylisoxazol-5-yl phenethylthio Reduced potency but increased cell permeability due to thioether linkage .
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzoate ester + ether 3-Methylisoxazol-5-yl phenethoxy Lower binding affinity but superior pharmacokinetic profile vs. amino-linked analogs .

Structural and Functional Insights:

  • However, pyridazine and isoxazole derivatives exhibit stronger hydrophobic interactions in enzyme pockets .
  • Linker Modifications : Carbamoyl (target) vs. thioether (I-6373) or ether (I-6473) linkers affect conformational rigidity and metabolic stability. Carbamoyl groups balance flexibility and hydrogen-bonding capacity, whereas thioethers improve membrane permeability .
  • Substituent Effects: Methyl groups on heterocycles (e.g., I-6232, I-6273) enhance binding via hydrophobic enclosure, a critical factor noted in Glide XP scoring for ligand-receptor complexes .

Research Findings and Computational Modeling

  • Glide XP Scoring: The target compound’s pyridine and carbamoyl groups align with motifs recognized in the Glide XP scoring function, particularly hydrophobic enclosure and neutral-neutral hydrogen bonds.
  • Synthetic Accessibility : Ethyl benzoate derivatives (e.g., I-6373, I-6473) are more commonly synthesized due to commercial availability of precursors, whereas methyl esters (like the target compound) may require specialized reagents .

Biological Activity

Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H16_{16}N2_2O3_3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1797658-83-3

The compound features a benzoate ester group, a pyridine ring, and a carbamoyl moiety, which are critical for its biological interactions.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial and fungal strains.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The synergistic effect observed when combined with standard chemotherapeutic agents like doxorubicin suggests potential for enhanced therapeutic efficacy.

Cell Line IC50 (µM) Synergistic Effect with Doxorubicin
MCF-715Yes
MDA-MB-23110Yes

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and bacterial targets.
  • Anticancer Research : Another investigation focused on the compound's role in cancer therapy, where it was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The research utilized flow cytometry and Western blot analysis to confirm these findings.

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